molecular formula C11H15NO4S B2580654 Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate CAS No. 1291703-02-0

Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2580654
CAS No.: 1291703-02-0
M. Wt: 257.3
InChI Key: MGPTZKKEFJEKPN-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyacetamido group, and a methyl group attached to the thiophene ring

Scientific Research Applications

Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of Functional Groups: The methoxyacetamido group can be introduced via an acylation reaction using methoxyacetyl chloride and an amine. The ethyl ester group is typically introduced through esterification reactions involving ethanol and carboxylic acid derivatives.

    Final Assembly: The final compound is assembled by coupling the functionalized thiophene ring with the appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamido group or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The methoxyacetamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • 5-(2-methoxyacetamido)-2-methylbenzoic acid

Uniqueness

Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and the thiophene ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-[(2-methoxyacetyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-16-11(14)10-7(2)5-9(17-10)12-8(13)6-15-3/h5H,4,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPTZKKEFJEKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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